4-butyl-N-(2-naphthyl)benzamide
Description
4-Butyl-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 4-butyl-substituted benzoyl group linked to a 2-naphthylamine moiety via an amide bond. Its molecular formula is C₂₁H₂₁NO, with a molecular weight of 319.4 g/mol (approximated from structurally similar compounds in ). This compound has garnered attention in medicinal chemistry due to its role as a scaffold for isoform-selective histone deacetylase 6 (HDAC6) inhibitors, such as the derivative YSL-109 .
Synthesis: The compound is synthesized via coupling 4-butylbenzoic acid with 2-naphthylamine derivatives using reagents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt). Purification typically involves recrystallization from dichloromethane (DCM) or flash chromatography, yielding 51–70% depending on the substituents .
Applications: Derivatives of this compound exhibit selective inhibition of HDAC6, a target implicated in cancer and neurodegenerative diseases. For example, YSL-109 demonstrates 4,000-fold selectivity for HDAC6 over HDAC1/8, making it a promising therapeutic candidate .
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
4-butyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C21H21NO/c1-2-3-6-16-9-11-18(12-10-16)21(23)22-20-14-13-17-7-4-5-8-19(17)15-20/h4-5,7-15H,2-3,6H2,1H3,(H,22,23) |
InChI Key |
QOXZIODMWNFNES-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and chemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative table of key analogues:
Note: Molecular weights marked with () are calculated based on structural data.
Key Observations :
- Substituent Effects: Hydroxamic acid (as in YSL-109) enhances metal-binding capacity, critical for HDAC inhibition . Methoxy groups increase synthetic yields (>99%) but may reduce biological activity due to steric hindrance .
HDAC Inhibition Profile
| Compound | HDAC6 IC₅₀ (nM) | HDAC1/8 IC₅₀ (nM) | Selectivity (HDAC6 vs. HDAC1/8) | Reference |
|---|---|---|---|---|
| YSL-109 | 12 | >50,000 | 4,000-fold | |
| SAHA (control) | 20 | 10–100 | Non-selective | – |
Mechanistic Insight : The 2-naphthyl group in YSL-109 interacts with HDAC6’s hydrophobic active site, while the hydroxamic acid chelates zinc ions, driving selectivity .
Anticancer Activity
Derivatives of this compound were tested against glioblastoma multiforme (GBM) cells in 2D/3D models. VIc and VId (butyl-naphthyl derivatives) showed moderate inhibition of GBM neurosphere migration, though less potent than clinical standards like temozolomide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
